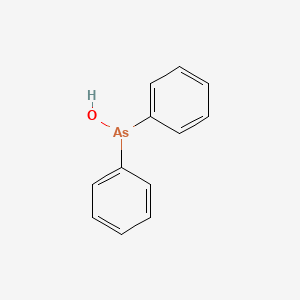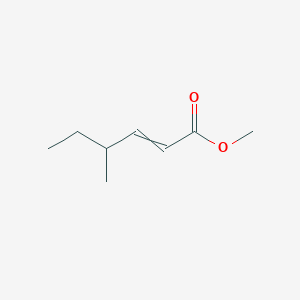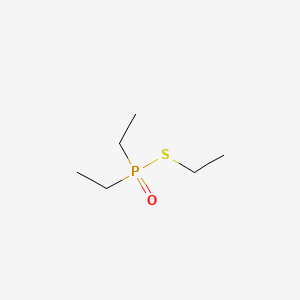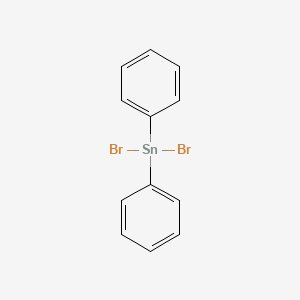![molecular formula C6H12S4Sn B14738176 1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane CAS No. 10368-98-6](/img/structure/B14738176.png)
1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,7,11-Tetrathia-6-stannaspiro[55]undecane is a chemical compound with a unique spiro structure that includes both sulfur and tin atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane typically involves the reaction of a suitable tin precursor with sulfur-containing reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the formation of the spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive sulfur and tin compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., Cl⁻, Br⁻) can be used to facilitate substitution reactions at the tin center.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Aplicaciones Científicas De Investigación
1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases that involve sulfur or tin metabolism.
Industry: The compound’s stability and reactivity make it useful in materials science, particularly in the development of new polymers or catalysts.
Mecanismo De Acción
The mechanism by which 1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane exerts its effects involves its ability to interact with various molecular targets. The sulfur atoms can form strong bonds with metals, while the tin center can coordinate with ligands, influencing the compound’s reactivity and stability. These interactions can affect biological pathways, such as enzyme activity or protein folding, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
1,5,7,11-Tetrathiaspiro[5.5]undecane: This compound is similar but lacks the tin atom, which significantly alters its chemical properties and reactivity.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain oxygen and sulfur atoms in their spiro structures, offering different reactivity profiles compared to 1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane.
Bis(1,3-oxathiane) spiranes: These compounds have both oxygen and sulfur atoms in their spiro units, providing unique stereochemistry and reactivity.
Uniqueness
This compound is unique due to the presence of the tin atom in its spiro structure. This tin center imparts distinct chemical properties, such as increased reactivity towards certain ligands and the ability to participate in unique coordination chemistry. This makes the compound particularly valuable in applications where tin’s chemical behavior is advantageous.
Propiedades
Número CAS |
10368-98-6 |
|---|---|
Fórmula molecular |
C6H12S4Sn |
Peso molecular |
331.1 g/mol |
Nombre IUPAC |
1,5,7,11-tetrathia-6-stannaspiro[5.5]undecane |
InChI |
InChI=1S/2C3H8S2.Sn/c2*4-2-1-3-5;/h2*4-5H,1-3H2;/q;;+4/p-4 |
Clave InChI |
SIXSYOUILYOYAB-UHFFFAOYSA-J |
SMILES canónico |
C1CS[Sn]2(SC1)SCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)





![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)

![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)


![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)

